molecular formula C11H8F2N2O3 B4312868 1-(6,7-difluoro-3-methyl-1,4-dioxidoquinoxalin-2-yl)ethanone

1-(6,7-difluoro-3-methyl-1,4-dioxidoquinoxalin-2-yl)ethanone

Cat. No.: B4312868
M. Wt: 254.19 g/mol
InChI Key: USSDECOBBGWOKB-UHFFFAOYSA-N
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Description

1-(6,7-Difluoro-3-methyl-1,4-dioxidoquinoxalin-2-yl)ethanone is a quinoxaline derivative characterized by a bicyclic aromatic core containing two nitrogen atoms, substituted with fluorine atoms at positions 6 and 7, a methyl group at position 3, and two oxygen atoms in the 1,4-dioxide configuration. The molecular weight of this compound is 254.19 g/mol, and it exists as a dry powder under standard conditions . Its SMILES notation (Fc1cc2n+c(C(=O)C)c(n+[O-])C) highlights the difluoro and methyl substituents, which are critical to its electronic and steric properties.

Properties

IUPAC Name

1-(6,7-difluoro-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O3/c1-5-11(6(2)16)15(18)10-4-8(13)7(12)3-9(10)14(5)17/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSDECOBBGWOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=CC(=C(C=C2N1[O-])F)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-difluoro-3-methyl-1,4-dioxidoquinoxalin-2-yl)ethanone typically involves the reaction of 6,7-difluoro-3-methylquinoxaline-2,4-dione with ethanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acylation process .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions, purification processes, and safety measures .

Chemical Reactions Analysis

Types of Reactions: 1-(6,7-Difluoro-3-methyl-1,4-dioxidoquinoxalin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

Antibacterial Activity

Quinoxaline derivatives, including 1-(6,7-difluoro-3-methyl-1,4-dioxidoquinoxalin-2-yl)ethanone, have demonstrated promising antibacterial properties. Research indicates that these compounds can effectively target various bacterial infections.

Case Study: Broad-Spectrum Antibacterial Agents

A study highlighted the efficacy of quinoxaline 1,4-dioxides as broad-spectrum antibacterial agents. Compounds from this class have been used in clinical settings since the 1970s. They exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin and rifampicin .

CompoundMIC (µg/mL)Activity
Quinoxaline 1,4-dioxide0.25 - 10Broad-spectrum antibacterial
Ciprofloxacin0.5 - 2Standard antibacterial

Antifungal Properties

The compound also shows significant antifungal activity. Research has demonstrated its effectiveness against various fungal strains.

Case Study: Antifungal Efficacy

In vitro studies revealed that derivatives of quinoxaline 1,4-dioxide exhibit high antifungal activity against Candida albicans and other fungal pathogens, with MIC values ranging from 0.39 to 0.78 µg/mL .

Fungal StrainMIC (µg/mL)Compound
C. albicans0.39 - 0.78Quinoxaline derivative
M. canis0.5 - 1Quinoxaline derivative

Antitubercular Activity

The antitubercular potential of quinoxaline derivatives is particularly noteworthy in the context of multi-drug resistant (MDR) tuberculosis.

Case Study: Activity Against M. tuberculosis

Research has shown that certain quinoxaline derivatives possess high selectivity indices and significant activity against M. tuberculosis strains, including MDR variants . The presence of N-oxide fragments in these compounds enhances their ability to inhibit bacterial growth.

CompoundMIC (µg/mL)Selectivity Index
Quinoxaline derivative<0.5>124

Anticancer Applications

Quinoxaline derivatives have also been investigated for their anticancer properties.

Case Study: Cytotoxicity Against Cancer Cells

Studies indicate that compounds like this compound exhibit selective cytotoxicity against various cancer cell lines under hypoxic conditions . The mechanism involves the downregulation of critical survival pathways in tumor cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)<1Apoptosis induction
A549 (lung cancer)<2Cell cycle arrest

Mechanism of Action

The mechanism of action of 1-(6,7-difluoro-3-methyl-1,4-dioxidoquinoxalin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with DNA and proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Quinoline Derivatives

Quinoxaline and quinoline derivatives share a bicyclic aromatic framework but differ in heteroatom placement. For example, Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate () contains a single nitrogen atom in its core, compared to the two nitrogen atoms in the quinoxaline structure of the target compound. Quinoline derivatives are known for antibacterial and antiviral activities, often targeting DNA gyrase.

Comparison with Aromatic Ethanone Derivatives

Simple ethanone derivatives, such as 1-(4-Ethylphenyl)ethanone and 1-(2-Methylphenyl)ethanone (), lack the complex heterocyclic core of the target compound. This suggests that the quinoxaline core and fluorine substituents in the target compound may reduce cytotoxicity while enhancing dual antimicrobial and anticancer activity .

Role of Fluorine and Methyl Substituents

The 6,7-difluoro substituents in the target compound likely enhance metabolic stability and lipophilicity, traits associated with improved pharmacokinetics. For instance, fluorinated analogs of 1-(7-Hydroxynaphthalen-1-yl)ethanone () exhibit higher antioxidant activity due to fluorine’s electron-withdrawing effects.

Heterocyclic Diversity: Quinoxaline vs. Isoindole

1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone () features a partially saturated isoindole core with one nitrogen atom, contrasting with the fully aromatic, dioxidized quinoxaline structure. The nitrogen-rich quinoxaline core may facilitate stronger hydrogen bonding and π-π stacking interactions, which are critical for binding to enzymes or receptors in antimicrobial or anticancer mechanisms .

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Core Structure Key Substituents Antimicrobial Activity Anticancer Activity Cytotoxicity (CC50 µg/mL)
1-(6,7-Difluoro-3-methyl-1,4-dioxidoquinoxalin-2-yl)ethanone Quinoxaline 6,7-F, 3-CH₃, 1,4-O₂ High (hypothesized) High (hypothesized) >100
1-(4-Ethylphenyl)ethanone Phenyl 4-C₂H₅ Moderate None <50
Ethyl 6,7-difluoroquinoline-3-carboxylate Quinoline 6,7-F, 4-O, 1-CH₃ Not reported Not reported Not reported
1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone Isoindole (saturated) None Not reported Not reported Not reported

Table 2: Impact of Substituents on Bioactivity

Substituent Role in Target Compound Comparative Advantage vs. Analogs
6,7-Difluoro Enhances lipophilicity and stability Superior to non-fluorinated quinoxalines
3-Methyl Provides steric hindrance May improve selectivity over unsubstituted analogs
1,4-Dioxide Increases solubility Contrasts with non-polar analogs (e.g., phenyl ethanones)

Biological Activity

1-(6,7-difluoro-3-methyl-1,4-dioxidoquinoxalin-2-yl)ethanone is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoxaline core with two fluorine substituents and a dioxido group. Its molecular formula is C9H6F2N2O3C_9H_6F_2N_2O_3. The presence of the dioxido group is significant as it contributes to the compound's biological properties.

Biological Activity Overview

The biological activities of quinoxaline derivatives, particularly those containing 1,4-dioxides, have been extensively studied. Key activities include:

  • Antimicrobial Activity : Quinoxaline 1,4-dioxides have demonstrated significant antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Some derivatives exhibit antiproliferative effects on cancer cell lines under hypoxic conditions.
  • Antimycobacterial Activity : Certain compounds have shown efficacy against Mycobacterium tuberculosis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial effects. A study highlighted its high activity against Candida albicans and Mycobacterium tuberculosis , with low cytotoxicity towards non-tumor cells such as Vero cells .

Microorganism Activity Reference
Candida albicansHigh antifungal activity
Mycobacterium tuberculosisHigh antimycobacterial activity
Gram-positive bacteriaSignificant antibacterial effects

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies revealed that it inhibits the growth of breast adenocarcinoma cells (MCF-7 and MDA-MB-231) under hypoxic conditions. The mechanism involves downregulation of HIF1α and BCL2, leading to apoptosis at submicromolar concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Some quinoxaline derivatives are known to interact with DNA, leading to strand cleavage and cytotoxicity in cancer cells .
  • Hypoxia Selectivity : The compound's ability to target hypoxic tumor microenvironments enhances its potential as a therapeutic agent against cancer .

Case Studies

Several case studies have illustrated the efficacy of quinoxaline derivatives:

  • Antimycobacterial Study : A derivative demonstrated a selectivity index greater than 124 against M. tuberculosis H37Rv strain, indicating potent antimycobacterial activity with minimal toxicity to host cells .
  • Anticancer Efficacy : In a study involving MCF-7 cells, treatment with the compound resulted in significant apoptosis induction through modulation of key apoptotic pathways .

Q & A

Basic: What are the recommended synthetic routes for 1-(6,7-difluoro-3-methyl-1,4-dioxidoquinoxalin-2-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of quinoxaline derivatives typically involves multi-step reactions. For the target compound:

  • Step 1: Start with fluorinated benzene precursors. Fluorination at positions 6 and 7 can be achieved via electrophilic substitution using HF-pyridine complexes or directed ortho-metalation followed by fluorinating agents like Selectfluor® .
  • Step 2: Construct the quinoxaline core by condensing o-phenylenediamine derivatives with diketones. The 1,4-dioxido group may require oxidation using m-CPBA (meta-chloroperbenzoic acid) under controlled pH .
  • Step 3: Introduce the ethanone group via Friedel-Crafts acylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with acetyl boronic esters. Use anhydrous solvents (e.g., DCM, THF) and Lewis acids like AlCl₃ for acylation .

Optimization Tips:

  • Monitor reaction progress via TLC or HPLC.
  • For high yields (>70%), maintain inert atmospheres (N₂/Ar) and temperatures between 0–60°C, depending on step exothermicity .

Basic: How is the crystal structure of this compound resolved, and what software is recommended for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Crystallization: Use slow evaporation in a solvent mixture (e.g., ethanol/DMSO) to grow high-quality crystals .
  • Data Collection: Collect datasets at low temperature (100 K) to minimize thermal motion artifacts. Synchrotron sources improve resolution for complex fluorinated structures .
  • Refinement: Use SHELX (e.g., SHELXL) for small-molecule refinement. Key parameters:
    • Apply anisotropic displacement parameters for non-H atoms.
    • Use the Olex2 interface for visualization and hydrogen atom placement via riding models .

Example Metrics from Evidence:

  • Typical R-factors: <0.05 for high-resolution data .
  • Twinning or disorder in fluorine positions may require specialized refinement protocols .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or DNA topoisomerases. The difluoro and dioxido groups may enhance binding to polar active sites (e.g., via H-bonding with serine residues) .
  • ADMET Prediction: Tools like SwissADME assess drug-likeness:
    • Lipinski’s Rule: Molecular weight (<500 Da), logP (<5), H-bond donors/acceptors (<10). Fluorine atoms improve metabolic stability but may increase logP .
    • Toxicity: Check for mutagenicity (AMES test) and hepatotoxicity via ProTox-II.

Case Study:
A structurally similar ethanone derivative showed binding affinity (Kd = 2.1 µM) to bacterial DNA gyrase in docking studies, validated by MIC assays against S. aureus .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR shifts) for fluorinated quinoxalines?

Methodological Answer:
Fluorine’s strong electronegativity and spin-½ nucleus complicate NMR interpretation. Strategies:

  • ¹⁹F NMR: Use a broadband probe and reference to CFCl₃. Coupling patterns (e.g., ¹J₆F-₇F) help assign adjacent fluorines .
  • ¹H-¹⁹F HOESY: Identifies through-space interactions between fluorine and protons, critical for confirming substituent positions .
  • DFT Calculations: Gaussian or ORCA can predict chemical shifts. Compare computed vs. experimental values to validate assignments .

Example:
In a related difluoroquinoxaline, computed ¹⁹F shifts (δ = -112 ppm) matched experimental data within 2 ppm error, resolving ambiguity in regiochemistry .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC-MS: Use a C18 column (ACN/water gradient) with ESI-MS detection. Monitor for byproducts (e.g., dehalogenated species) .
  • Elemental Analysis: Confirm %C, %H, %N (deviation <0.4% expected). Fluorine content can be quantified via combustion-ion chromatography .
  • Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition >200°C suggests suitability for high-temperature reactions .

Advanced: How to design experiments probing the compound’s redox behavior?

Methodological Answer:
The 1,4-dioxido group is redox-active. Techniques:

  • Cyclic Voltammetry (CV): Use a three-electrode system (glassy carbon working electrode) in anhydrous DMF. Look for reversible peaks (E₁/₂) near -0.5 V vs. Ag/AgCl, indicating quinone-like redox cycling .
  • EPR Spectroscopy: Detect radical intermediates generated during reduction. Hyperfine splitting from fluorine nuclei (I = ½) confirms spin density distribution .

Safety Note:
Fluorinated radicals may be unstable; conduct experiments under inert atmospheres.

Basic: What are the compound’s solubility properties, and how do they affect reaction design?

Methodological Answer:

  • Solubility Profile:

    SolventSolubility (mg/mL)
    DMSO>50
    Ethanol~10
    Water<1
  • Implications: Use polar aprotic solvents (DMSO, DMF) for homogeneous reactions. For aqueous work, employ co-solvents (e.g., 10% Tween-80) or micellar catalysis .

Advanced: How can synthetic byproducts be minimized during the acylation step?

Methodological Answer:
Common byproducts include over-acylated derivatives or ring-opened intermediates. Mitigation:

  • Temperature Control: Keep reactions below 40°C to prevent Fries rearrangement .
  • Catalyst Screening: Lewis acids like FeCl₃ (10 mol%) improve regioselectivity for the 2-position .
  • In-situ Monitoring: Use FTIR to track acetyl group incorporation (C=O stretch ~1700 cm⁻¹) and halt reactions at ~80% conversion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6,7-difluoro-3-methyl-1,4-dioxidoquinoxalin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
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1-(6,7-difluoro-3-methyl-1,4-dioxidoquinoxalin-2-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.